(S)-alpha-Methylstyrene oxide

Catalog No.
S16107981
CAS No.
2404-43-5
M.F
C9H10O
M. Wt
134.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-alpha-Methylstyrene oxide

CAS Number

2404-43-5

Product Name

(S)-alpha-Methylstyrene oxide

IUPAC Name

(2S)-2-methyl-2-phenyloxirane

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

InChI

InChI=1S/C9H10O/c1-9(7-10-9)8-5-3-2-4-6-8/h2-6H,7H2,1H3/t9-/m1/s1

InChI Key

MRXPNWXSFCODDY-SECBINFHSA-N

Canonical SMILES

CC1(CO1)C2=CC=CC=C2

Isomeric SMILES

C[C@@]1(CO1)C2=CC=CC=C2

(S)-alpha-Methylstyrene oxide is an organic compound that belongs to the class of epoxides, which are characterized by a three-membered cyclic ether structure. This compound is derived from alpha-methylstyrene, a colorless liquid used in the production of plastics and resins. The stereochemistry of (S)-alpha-methylstyrene oxide indicates that it has a specific spatial arrangement of its atoms, which can significantly influence its chemical behavior and biological activity.

The molecular formula of (S)-alpha-methylstyrene oxide is C9_9H10_10O, and it features a chiral center, making it optically active. Its structure consists of an epoxide group (an oxygen atom bonded to two carbon atoms) attached to the alpha position of the methylstyrene backbone. This unique configuration contributes to its reactivity and potential applications in various chemical processes.

  • Ring Opening Reactions: The epoxide ring can undergo nucleophilic attack, leading to the formation of diols or other functionalized products. This reaction can be catalyzed by acids or bases.
  • Isomerization: It can be transformed into carbonyl compounds through rearrangement processes, such as the Meinwald rearrangement, which involves the migration of substituents and the cleavage of the epoxide bond under acidic conditions .
  • Oxidation: In the presence of oxidizing agents, (S)-alpha-methylstyrene oxide can yield various products, including acetophenone and other derivatives, depending on the reaction conditions .

Research indicates that (S)-alpha-methylstyrene oxide exhibits biological activity that may include antimicrobial properties and potential applications in drug development. Its ability to interact with biological macromolecules makes it a candidate for further studies in pharmacology. The compound's reactivity allows it to form adducts with proteins or nucleic acids, which could lead to cytotoxic effects or influence cellular pathways .

Several methods exist for synthesizing (S)-alpha-methylstyrene oxide:

  • Direct Oxidation: The most common method involves the oxidation of alpha-methylstyrene using oxidizing agents such as peracids (e.g., meta-chloroperbenzoic acid) under controlled conditions. This process typically yields a mixture of products that can be purified through fractional distillation .
  • Enzymatic Methods: Enzymatic approaches utilizing specific enzymes like styrene oxide isomerase have been explored for the selective conversion of alpha-methylstyrene into its epoxide form. These methods offer advantages in terms of specificity and mild reaction conditions .
  • Catalytic Processes: Catalysts such as sodium hydroxide or zeolites can facilitate the oxidation process, enhancing yield and selectivity towards (S)-alpha-methylstyrene oxide .

(S)-alpha-Methylstyrene oxide has several important applications:

  • Chemical Intermediate: It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals due to its reactive epoxide group.
  • Polymer Production: The compound can be utilized in polymer chemistry for producing specialty polymers with enhanced properties.
  • Research Tool: Its unique structure makes it valuable for studying reaction mechanisms involving epoxides and their biological interactions.

Interaction studies involving (S)-alpha-methylstyrene oxide have focused on its reactivity with biomolecules and other chemical species:

  • Protein Interactions: Studies have shown that (S)-alpha-methylstyrene oxide can react with amino acid residues in proteins, potentially leading to modifications that affect protein function.
  • Nucleic Acid Binding: The compound's electrophilic nature allows it to interact with nucleic acids, raising concerns about its mutagenic potential and implications for genetic material stability .

(S)-alpha-Methylstyrene oxide shares structural similarities with several other compounds within the epoxide family. Here are some notable comparisons:

CompoundStructureUnique Features
Alpha-MethylstyreneC9_9H10_10Precursor to (S)-alpha-methylstyrene oxide
Beta-Methylstyrene oxideC9_9H10_10ODifferent stereochemistry; used in similar reactions
Styrene oxideC8_8H8_8OLacks methyl substitution; more reactive
Indene oxideC9_9H8_8ODifferent ring structure; used in polymer synthesis

The uniqueness of (S)-alpha-methylstyrene oxide lies in its specific stereochemistry and reactivity profile, making it a versatile compound for both industrial and research applications. Its ability to undergo selective reactions while maintaining stability under various conditions sets it apart from other similar compounds in its class.

XLogP3

1.6

Hydrogen Bond Acceptor Count

1

Exact Mass

134.073164938 g/mol

Monoisotopic Mass

134.073164938 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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